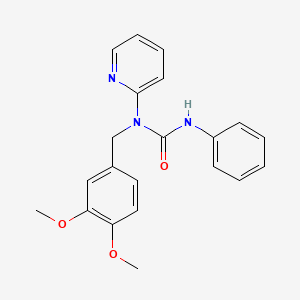
1-(3,4-Dimethoxybenzyl)-3-phenyl-1-pyridin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is an organic compound with a complex structure that includes a dimethoxyphenyl group, a phenyl group, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can be achieved through a multi-step process. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated product.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA include:
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 1-(3,4-Dimethoxyphenyl)propan-1-one
Uniqueness
What sets 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable subject of study in scientific research.
Eigenschaften
Molekularformel |
C21H21N3O3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-12-11-16(14-19(18)27-2)15-24(20-10-6-7-13-22-20)21(25)23-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
DNWCAQLSNCIXJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





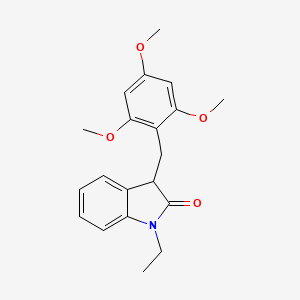
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14987334.png)
![N-butyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987342.png)
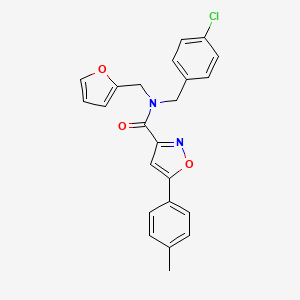
![N-({1-[4-(butan-2-yl)benzyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14987360.png)
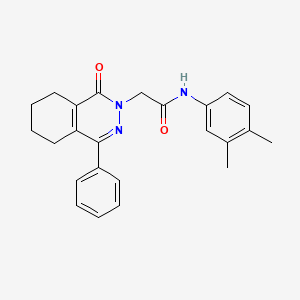
![4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14987376.png)
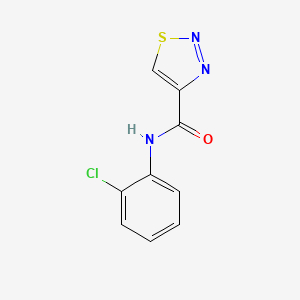
![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B14987385.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987386.png)

